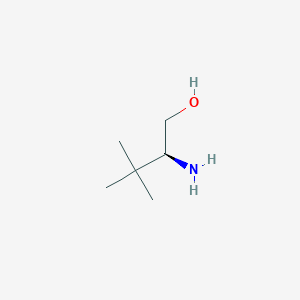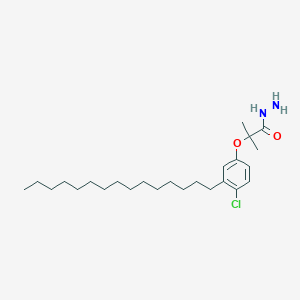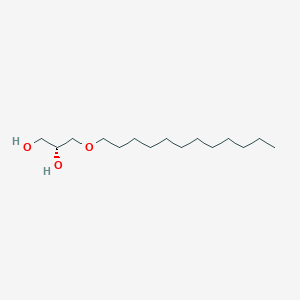![molecular formula C16H28N2O2S2 B054329 (E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide CAS No. 112614-14-9](/img/structure/B54329.png)
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as HNE-2 and is a derivative of the fatty acid, linoleic acid. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of HNE-2 is not fully understood. However, studies have shown that HNE-2 can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HNE-2 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and apoptosis.
Biochemische Und Physiologische Effekte
HNE-2 has been shown to possess various biochemical and physiological effects. Studies have shown that HNE-2 can induce oxidative stress in cancer cells, leading to the activation of the p53 pathway. HNE-2 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of HNE-2 is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of HNE-2 is its potential toxicity. Further research is needed to determine the optimal dosage and administration of HNE-2 to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for research on HNE-2. One potential direction is the development of HNE-2-based cancer therapies. Another potential direction is the investigation of the potential applications of HNE-2 in other fields, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Conclusion
In conclusion, HNE-2 is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of HNE-2 has been optimized to produce high yields, making it a viable option for large-scale production. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Synthesemethoden
The synthesis of HNE-2 involves the reaction of linoleic acid with N-ethylmaleimide and sodium borohydride. The resulting product is then reacted with N-ethylmaleimide and 2-aminoethanethiol to produce HNE-2. This process has been optimized to produce high yields of HNE-2, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
HNE-2 has been shown to possess various biological activities, making it a promising candidate for research in various fields. One of the primary applications of HNE-2 is in cancer research. Studies have shown that HNE-2 can inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies.
Eigenschaften
CAS-Nummer |
112614-14-9 |
|---|---|
Produktname |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
Molekularformel |
C16H28N2O2S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
InChI |
InChI=1S/C16H28N2O2S2/c1-3-5-7-9-15(19)17-11-13-21-22-14-12-18-16(20)10-8-6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,17,19)(H,18,20)/b9-7+,10-8+ |
InChI-Schlüssel |
HDSNHLKSQJFDSY-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCC |
SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
Kanonische SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
Synonyme |
BHAED bis(2-(2-hexenoylamino)ethyl) disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



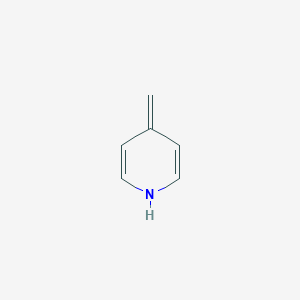
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
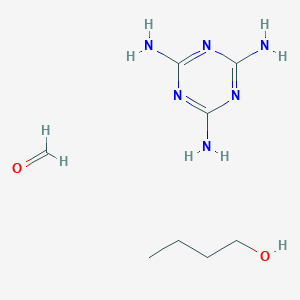
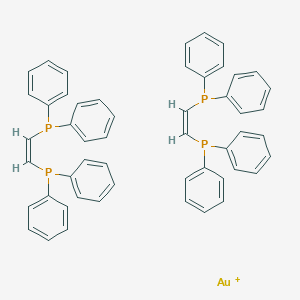
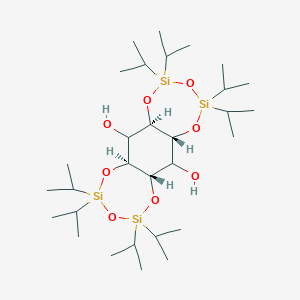
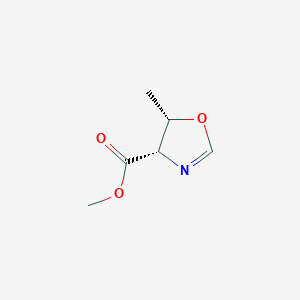
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
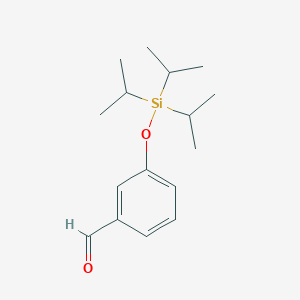
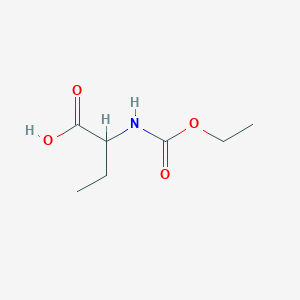
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

